Journal Name:Journal of Plant Interactions
Journal ISSN:1742-9145
IF:4.029
Journal Website:http://www.tandfonline.com/toc/tjpi20/current
Year of Origin:2005
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:59
Publishing Cycle:
OA or Not:Yes
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-02-19 , DOI:
10.1002/kin.21633
Nonfeedback methods of chaos and bifurcation control are suited for practical applications because of their speed, flexibility, no online monitoring, and processing requirements. In this paper, we analyze the control performance of various nonfeedback methods such as (i) adding a weak periodic force, (ii) adding a second periodic force, and (iii) adding a quasiperiodic force. We apply these methods to control chaos and bifurcation in an autocatalytic chemical system. By choosing the amplitudes
(
f
,
g
)
$(f,g)$
of the external excitation as control parameters, we investigate what effect the amplitudes have on the dynamics of the chemical system with suitable system's parameters value. Controlling of chaotic and bifurcation behaviors has been investigated through the bifurcation diagram, phase portrait, and time series.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-02-20 , DOI:
10.1002/kin.21635
The steel industry in Taiwan produces more than 3 million tons of steelmaking slag per year on average. Conventional solidification and landfilling methods are no longer suitable for the highly populated small island as a wide area is needed for such methods. This study aims to improve the quality of polluted water bodies using desulfurization slag – a recycled product resulted from steelmaking – as an arsenate adsorbent. Experimental results revealed that desulfurization slag pH and metal ions including Ca, Mg, Fe, and Mn affected the behavior and content of arsenate existing in an aqueous solution. The concentration of Ca among these metal ions is the highest in the aqueous solution, which facilitates the formation of calcium hydroxyarsenate and is therefore more critically beneficial than other metal ions in removing As in the aqueous solution. Additionally, desulfurization slag samples with particle size of >200 mesh had a greater specific surface area compared to those in other particle sizes, suggesting preferable As adsorption ability of slag with higher mesh numbers. Such desulfurization slag samples were thus used in subsequent adsorption experiments in this study. The energy dispersive spectrometry results confirmed that the >200-mesh group comprised the highest metal oxide content in terms of As removal. This study found that under different Cl− and SO42− concentrations, the covalent bond effect did not significantly affect the slag's ability to adsorb As. According to the adsorption isotherm experiment results, the Langmuir model (R2 = 0.998) outperformed the Freundlich model (R2 = 0.961) possibly because the former is suitable for situations with even energy distribution and monolayer adsorption, while the latter is often applied to scenarios with uneven distribution and multilayer adsorption, indicating that the adopted desulfurization slag adsorbed arsenate through the mechanism of monolayer adsorption. There are many useful contents in the desulfurization slag. In terms of sustainable use of resources, desulfurization slag is worthy of economic development and reusing if recycled. Currently, there is little research and information on desulfurization slag in Taiwan. Hopefully, this study will be helpful for future development and application of desulfurization slag in recycling techniques.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-01-11 , DOI:
10.1002/kin.21629
A 10-tungsto-2-vanadophosphoric acid (H5PW10V2O40) catalyst was prepared, supported on pre-treated fly ash cenosphere (FAC) by the wet impregnation method, and characterized by analytical methods like Brunauer–Emmett–Teller (BET), x-ray powder diffraction (XRD), Fourier transform infrared (FTIR), and scanning electron microscope (SEM). The prepared catalyst H5PW10V2O40/FAC was used to synthesize n-octyl acetate in the batch reactor. The influence of various reaction parameters on conversion was investigated and optimized. The maximum conversion of 81.43% was obtained at optimal conditions, that is, temperature 383 K, catalyst loading 5% (w), molar ratio 1:2 (acetic acid to n-octyl alcohol), speed of agitation 400 rpm, and molecular sieves 6% (w). The H5PW10V2O40/FAC catalyst recyclability shows that it can be used up to four reaction cycles. The reaction progress was represented by the pseudo second-order homogeneous (PH) model, and the energy of activation of the reaction was computed as 28.89 kJ/mol. The heterogeneous kinetic models, such as Langmuir Hinshelwood Hougen Watson (LHHW) and Eley–Rideal (ER), were also used to test kinetic data. It was seen that the LHHW model with reactant and product gave the best fit for the experimental data.
Thermal behavior and decomposition kinetics of nitro-1,2,4-triazol-3-one by gas manometric technique
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-12-20 , DOI:
10.1002/kin.21626
Isothermal decomposition kinetics play an important role in the stability assessment, risk assessment, and reaction mechanism inference of energetic materials. Herein, the thermal decomposition of nitro-1,2,4-triazol-3-one (NTO) was investigated using a self-development isothermal decomposition gas manometric device at both high and low temperature ranges. The kinetic parameters were calculated by model-free method and model-fitting method. The results show that the activation energies determined by these two methods are in good agreement. At 473–493 K, the entire decomposition process of NTO showed two distinct stages. The activation energy (Ea) and pre-exponential factor (lnA) in the first stage are 260.1 ± 11.5 kJ mol−1 and 52.5 ± 2.9 s−1, respectively, while they are 166.0 ± 24.5 kJ mol−1 and 28.4 ± 6.1 s−1 in the second stage. At 383–423 K, the initial decomposition process of NTO was investigated. During this process, Ea is 99.8 ± 3.2 kJ mol−1 and lnA is 11.5 ± 1.0 s−1. According to the kinetic results, a mechanism was speculated to be the transition of a rate-limiting step from nucleation and nuclei growth to the gas diffusion. Moreover, the Ea–lnA sets were found to lie on the kinetic compensation regression line, which indicates that the kinetic data in this work are reliable. All the results will further support and complement the kinetic database of NTO.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-05 , DOI:
10.1002/kin.21644
Application of formation flights to civil aviation is gaining interest, primarily due to the fuel burn reduction achieved by flying through another aircraft's wake. However, it is emerging that there are additional, less-recognized climate benefits via reduction in ozone and contrail warming through this concept. The NOx threshold level is defined as when the loss rate for OH by reaction with NO2 is equal to the loss rates for OH with CO and CH4, beyond which level, ozone formation will decrease. In this study, The NOx threshold level was calculated at different altitudes and found that at cruise altitude (∼10 km), the amount of NO2 required for parity in OH loss with loss due to reaction with CO and CH4 is around 2 ppb. The spatial and temporal NOx threshold levels were estimated by STOCHEM-Common Representative Intermediate (CRI) global chemical transport model and In-service Aircraft for Global Observing System (IAGOS) measurement data and found that northern midlatitudes of the atmosphere are the most favorable region existing with the smallest NOx thresholds (0.5 ppb) needed before reduction in ozone formation is likely to occur at cruise altitude of aircraft. Incorporating the major air traffic corridors into the coarse spatial resolution of the chemical transport model overestimated the NOx compensation point, that is, increased photochemical ozone production. Thus, a simple one-dimensional (1D) aircraft plume dispersion model was developed with higher spatial and temporal resolution for considering aircraft plumes and its chemistry more accurately. The model run shows that the impact of formation flying aircraft emissions on spatially averaged ozone could be halved if the aircraft could maintain separations inside 4 km relative to well separated flights of 10 km or more.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-24 , DOI:
10.1002/kin.21649
The effect of burning rate catalyst—3% nickel salicylate (NS) with 1% carbon nanotubes (CNT)—on the combustion wave parameters of trinitroresorcinol (TNR) at 2 MPa as well as on the structure and elemental composition of the carbon frame on the surface of quenched TNR samples at 2 and 15 MPa were studied. The catalyst itself increases the burning rate by ∼4.3 times. It is shown that for the sample with NS and CNT, the accumulation of nickel particles formed during the decomposition of the catalyst occurred (∼110 times) at 2 MPa on the carbon frame. The degree of catalyst particles accumulation at 15 MPa is ∼60 times lower than at 2 MPa, so the burning rate increases by only 1.3 times. At 2 MPa the catalyst significantly (by ∼68 K) increases the combustion surface temperature, by ∼2.7 times increases the temperature gradient in the carbon frame zone, and reduces the length of the primary (fizz zone) and secondary flames. As a result, the heat release rate on the frame is 13.5 times higher than on the carbon frame of the sample without a catalyst. For TNR samples the thermal conductivity coefficient, based on the characteristics of the framework obtained, was calculated, and it was shown that the thermal conductivity coefficient of the carbon frame for a sample with NS and CNT is significantly (∼8 times) higher than for a sample without a catalyst. From the calculation of the heat balance of the c-phase at 2 MPa it follows that the combustion leading zone of the sample with a catalyst is the carbon frame, from which ∼98% of the necessary for combustion propagation heat enters the c-phase; for a sample without a catalyst, the heat gain from the gas zone is ∼20%; the leading zone is the reaction layer of the condensed phase. Thus, the mechanism of combustion catalysis of aromatic nitro compounds is the same as for double-base propellants. Two conditions are necessary for combustion catalysis: the formation of a carbon frame on the combustion surface, on which catalyst particles accumulate, and the carbon frame thermal conductivity coefficient must be significantly higher than that of the gas zone above combustion surface of the sample without a catalyst.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-12 , DOI:
10.1002/kin.21651
The sensitive Fluorescence Assay by Gas Expansion (FAGE) method has been used to detect methyl peroxy (CH3O2) and hydroperoxyl (HO2) radicals after their conversion by titration with excess NO to methoxy (CH3O) and hydroxyl (OH) radicals, respectively, to study the kinetics of the reaction of CH3O2 + HO2 radicals. The rate coefficient of the reaction was measured in the Highly Instrumented Reactor for Atmospheric Chemistry (HIRAC) at 1000 mbar of synthetic air at T = 268–344 K, selectively detecting both radicals. Using a numerical model to fit both CH3O2 and HO2 radical temporal decays globally at each temperature investigated, rate coefficients for the reaction have been obtained. The room temperature rate coefficient was found to be kCH3O2 +HO2(295 K) = (4.6 ± 0.7) × 10−12 molecule−1 cm3 s−1 (2σ errors) and the temperature dependence of the rate coefficient can be characterized in Arrhenius form by kCH3O2 + HO2(268 K < T < 344 K) = (5.1 ± 2.1) × 10−13 × exp((637 ± 121)/T) cm3 molecule−1 s−1. The rate coefficients obtained here are 14%–16% lower than the literature recommended values with an uncertainty which is reduced significantly compared to previous reports.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-11-10 , DOI:
10.1002/kin.21620
Two different classes of drugs were selected to test the adsorption capacity of carbon nanofibers as a greener new generation alternative adsorbent in simulated gastric and intestinal fluids. Kinetics of the promethazine and trimethoprim adsorption were analyzed using Lagergren first order and Pseudo second order models. Intraparticle diffusion graphs were also plotted to discuss the adsorption mechanism. Kinetic data showed the significance of boundary layer effect for both of the drugs and the presence of intraparticle diffusion as the other rate controlling step for the promethazine adsorption. Giles isotherms showed the high affinity of drug molecules to the adsorbent. Maximum adsorption capacity of drugs was calculated using Langmuir model as 18.35 and 41.15 mg/g for trimethoprim and 95.24 and 80.65 mg/g for promethazine in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), respectively. Trimethoprim adsorption was under favor of hydrophobic interaction and π-π dispersion interactions while promethazine adsorption was through cation exchange where the electrostatic attraction is an important force with the contribution of dispersion interactions.
Adsorption of Congo red dye using metal oxide nano-adsorbents: Past, present, and future perspective
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-07-06 , DOI:
10.1002/kin.21675
The latest developments in the adsorption of organic dyes by adsorbents (metal oxides, modified metal oxides) were addressed in this review study. The main goal of this paper is to sort out the dispersion information of adsorbent materials, which are often employed in organic dye adsorption. The review dedicated to the specific dyes adsorption using various adsorbent (metal oxides, modified metal oxides). The review covers the adsorption process including parameters, kinetics, and isotherms. The review gives the brief information of Congo red (CR) adsorption using metal oxide nano-adsorbents which provide readers with massive dye specific collection. For the first time, several metal-doped materials that absorb organic dyes are summarized and addressed. The review includes adsorption of organic dyes using single metal oxide, bimetallic oxide, trimetallic oxide, and modified metal oxide. This study also summarized the effects of critical factors such as pH, initial dye concentration, adsorbent dosage, contact time, and temperature on dye adsorption utilizing metal oxide nano-adsorbents. In addition, the kinetic and applied isotherm models have been discussed. Finally, a few recommendations are made for further research on adsorbent materials.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-06 , DOI:
10.1002/kin.21643
In this work, perfluoroheptene 2- and 3-C7F14 stereoisomer specific gas-phase OH reaction rate coefficients, k, were measured at 296 K in ∼600 Torr (He bath gas) using a relative rate (RR) method. Gas-chromatography (GC) with electron capture detection (ECD) was used for the separation and detection of the stereoisomers. Rate coefficients for (E)-2-C7F14, (Z)-2-C7F14, (E)-3-C7F14, and (Z)-3-C7F14 were measured to be (in units of 10−13 cm3 molecule−1 s−1) (3.60 ± 0.51), (2.22 ± 0.21), (3.43 ± 0.47), and (1.48 ± 0.19), respectively, where the uncertainties include estimated systematic errors. Rate coefficients for the (E)- stereoisomers were found to be systematically greater than the (Z)- stereoisomers by a factor of 1.6 and 2.3 for 2-C7F14 and 3-C7F14, respectively. Atmospheric lifetimes with respect to OH radical reaction for (E)-2-C7F14, (Z)-2-C7F14, (E)-3-C7F14, (Z)-3-C7F14 were estimated to be ∼33, ∼56, ∼36, and ∼86 days, respectively, for an average OH radical concentration of 1 × 106 molecule cm−3. Quantitative infrared absorption spectra were measured as part of this work. Complimentary theoretically calculated infrared absorption spectra using density functional theory (DFT) are included in this work. The theoretical spectra were used to evaluate stereoisomer climate metrics. Radiative efficiencies (adjusted) and global warming potentials (GWPs, 100-year time-horizon), were estimated to be 0.12, 0.19, 0.12, and 0.23 W m−2 ppb−1 and 1.9, 5.1, 2.1, 9.3 for (E)-2-C7F14, (Z)-2-C7F14, (E)-3-C7F14, (Z)-3-C7F14, respectively. Atmospheric degradation mechanisms are discussed.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | PLANT SCIENCES 植物科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.00 | 21 | Science Citation Index Expanded | Not |
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